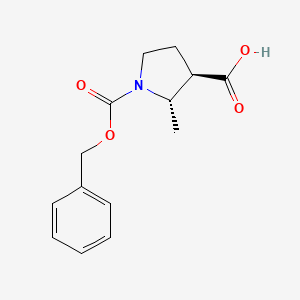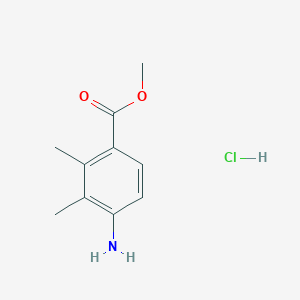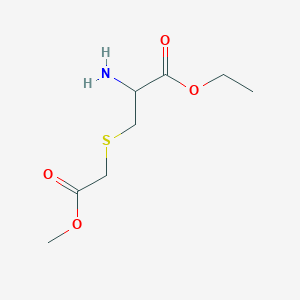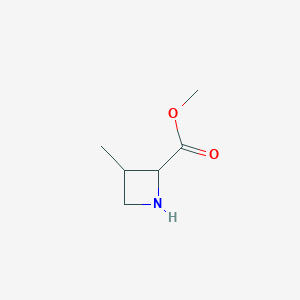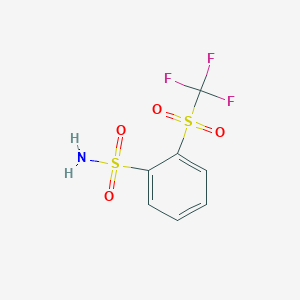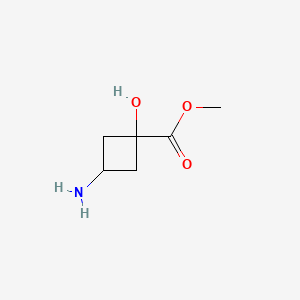
Methyl 3-amino-1-hydroxycyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-1-hydroxycyclobutane-1-carboxylate is a cyclobutane derivative with a unique structure that includes an amino group, a hydroxyl group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-hydroxycyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane precursor with an amino group and a hydroxyl group, followed by esterification to form the methyl ester. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-1-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce primary amines .
Applications De Recherche Scientifique
Methyl 3-amino-1-hydroxycyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-1-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding to target molecules. The compound may act as a ligand, forming complexes with metal ions or interacting with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate: A closely related compound with similar functional groups.
3-Hydroxycyclobutanecarboxylic acid methyl ester: Another cyclobutane derivative with a hydroxyl group and a carboxylate ester.
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
methyl 3-amino-1-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-10-5(8)6(9)2-4(7)3-6/h4,9H,2-3,7H2,1H3 |
Clé InChI |
OJANGUQJRPWRBJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC(C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


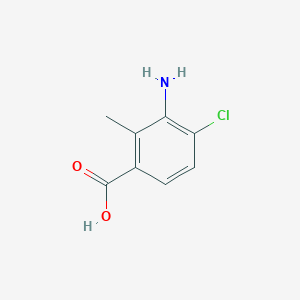

![1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene](/img/structure/B13511504.png)
![ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13511515.png)

![6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one](/img/structure/B13511526.png)

